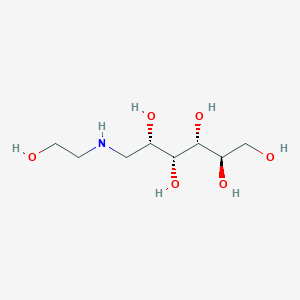

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

説明

Synthesis Analysis

The synthesis of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol and its related compounds has been explored through different methods. Notably, 1-deoxy-D-fructose was synthesized from D-glucosamine through a three-step procedure involving Raney nickel desulfurization and oxidative deamination, leading to 1-deoxyfructose and its reduction products, including 1-deoxyglucitol and 1-deoxymannitol (Dills & Meyer, 1976). Another study reported the acetalation of d-glucitol with acetone-zinc chloride to give a mixture of isopropylidene derivatives, highlighting a method to synthesize derivatives of 1-deoxy-D-glucitol (Kuszmann & Sohår, 1979).

Molecular Structure Analysis

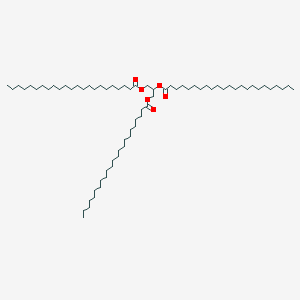

The molecular structure of 1-deoxy-(N-methyloctanamido)-D-glucitol (MEGA-8) and its analogs have been elucidated, revealing different conformations of the glucitol C-atom chain between the compounds. In MEGA-8, the chain is fully extended, whereas, in MEGA-11, it is bent, demonstrating the structural diversity within this compound class (Jeffrey & Małuszyńska, 1989).

Chemical Reactions and Properties

Chemical modification of 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-propionamido-alpha-D-glucopyranosyl)-D-glucitol, in the form of 4'-N-acyl analogues, showcased various activity levels against gram-positive and gram-negative bacteria, highlighting the compound's chemical reactivity and potential for therapeutic application (Ponpipom, Bugianesi, & Shen, 1978).

Physical Properties Analysis

The physical properties, including solubility, absorption, and metabolic fate of 1-deoxy-D-fructose and its reduction products, were investigated, revealing insights into their biological interactions and potential as antimetabolites (Dills & Meyer, 1976).

Chemical Properties Analysis

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol and its derivatives exhibit a range of chemical properties that enable their interaction with biological systems. These properties include inhibition of enzymatic activities and potential as antimetabolites, suggesting their relevance in studying enzyme mechanisms and therapeutic applications (Dills & Meyer, 1976).

科学的研究の応用

Field

This application falls under the field of Biochemistry .

Summary of the Application

The compound has been used in the study of human Phosphodiesterase 3B (PDE3B) . PDEs are enzymes that modulate cyclic nucleotide signaling and are clinical targets for a range of disorders including congestive heart failure, erectile dysfunction, and inflammation .

Methods of Application

The three-dimensional structures of the catalytic domain of human PDE3B were studied in complex with a generic PDE inhibitor and a novel PDE3 selective inhibitor . The experimental method used was X-RAY DIFFRACTION .

Results or Outcomes

The structures explained the dual cAMP/cGMP binding capabilities of PDE3, provided the molecular basis for inhibitor specificity, and can supply a valid platform for the design of improved compounds .

Application in Pharmacology

Field

This application falls under the field of Pharmacology .

Summary of the Application

Compounds similar to “1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol” have been found in the leaves of Paris polyphylla var. chinensis , a perennial herb belonging to the Trilliaceae family . These compounds have shown excellent pharmacological effects such as antitumor, antioxidant, antibiosis, hemostatic, and antihelminth effects .

Methods of Application

Ultraperformance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC/Q–TOF MS) was used to detect the composition of different fractions of Paris polyphylla var. chinensis leaves .

Results or Outcomes

More than 60 compounds were obtained and identified from the different fractions of Paris polyphylla var. chinensis leaves, and the chloroform and n−butanol extracts showed significant cytotoxic effects on four cancer cells .

Application in Medicinal Chemistry

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The compound has been used in the study of human Phosphodiesterase 3B (PDE3B) . PDEs are enzymes that modulate cyclic nucleotide signaling and are clinical targets for a range of disorders including congestive heart failure, erectile dysfunction, and inflammation .

Methods of Application

The three-dimensional structures of the catalytic domain of human PDE3B were studied in complex with a generic PDE inhibitor and a novel PDE3 selective inhibitor . The experimental method used was X-RAY DIFFRACTION .

Results or Outcomes

The structures explained the dual cAMP/cGMP binding capabilities of PDE3, provided the molecular basis for inhibitor specificity, and can supply a valid platform for the design of improved compounds .

Application in Molecular Imaging

Field

This application falls under the field of Molecular Imaging .

Summary of the Application

Cyclodextrins (CDs), which are similar to “1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol”, are naturally occurring cyclic oligosaccharides bearing a basket-shaped topology with an “inner–outer” amphiphilic character . The abundance of hydroxyl groups enables CDs to be functionalized with multiple targeting ligands and imaging elements .

Methods of Application

The imaging time, and the payload of different imaging elements, can be tuned by taking advantage of the commercial availability of CDs with different sizes of the cavity .

Results or Outcomes

This review aims to offer an outlook of the chemistry and engineering of CDs for the development of molecular probes .

特性

IUPAC Name |

(2R,3R,4R,5S)-6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSVOQJUFSROBP-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol | |

CAS RN |

54662-27-0 | |

| Record name | 1-DEOXY-1-(2-HYDROXYETHYLAMINO)-D-GLUCITOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

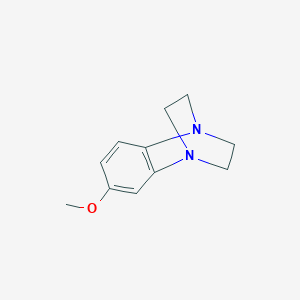

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

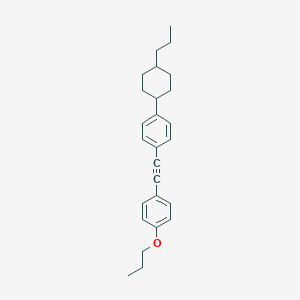

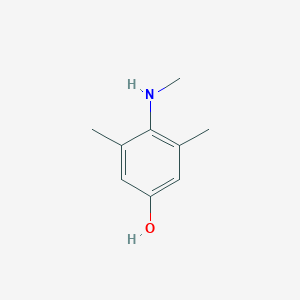

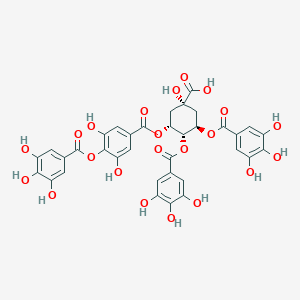

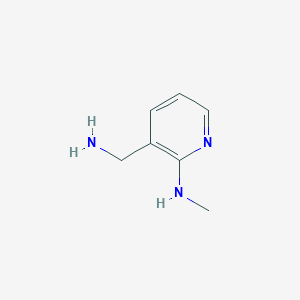

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)